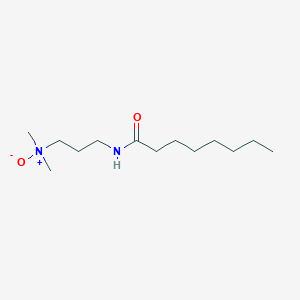
4,6-dichloro-2-pyridin-3-yl-1,3-benzoxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-2-pyridin-3-yl-1,3-benzoxazol-5-amine is a heterocyclic compound that contains both pyridine and benzoxazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-2-pyridin-3-yl-1,3-benzoxazol-5-amine typically involves the reaction of 4,6-dichloro-2-pyridin-3-ylamine with 2-aminophenol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the benzoxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dichloro-2-pyridin-3-yl-1,3-benzoxazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted benzoxazole compounds.
Aplicaciones Científicas De Investigación
4,6-Dichloro-2-pyridin-3-yl-1,3-benzoxazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 4,6-dichloro-2-pyridin-3-yl-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2,6-dichloropyridine: This compound shares the pyridine moiety and has similar reactivity.
2,4-Dichloro-6-isopropylamino-1,3,5-triazine: This compound contains a triazine ring and exhibits similar substitution reactions.
N3-(Substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide: This compound has similar biological activities and synthetic routes.
Uniqueness
4,6-Dichloro-2-pyridin-3-yl-1,3-benzoxazol-5-amine is unique due to its combination of pyridine and benzoxazole moieties, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H7Cl2N3O |
|---|---|
Peso molecular |
280.11 g/mol |
Nombre IUPAC |
4,6-dichloro-2-pyridin-3-yl-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C12H7Cl2N3O/c13-7-4-8-11(9(14)10(7)15)17-12(18-8)6-2-1-3-16-5-6/h1-5H,15H2 |
Clave InChI |
HPTYCFLQSNPTBK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=NC3=C(C(=C(C=C3O2)Cl)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-(2,6-Dimethoxybenzyl)-N-methyl-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13802023.png)


![2-Naphthalenesulfonic acid, 8-[[4-(acetylamino)phenyl]azo]-5-amino-, monosodium salt](/img/structure/B13802038.png)
![N-Cyclopropyl-2-(2,5,6-trimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13802041.png)


